MenA-IN-1

MenA inhibition enzymatic assay IC50

MenA-IN-1 delivers superior potency for MenA-targeted TB research: IC50=13 µM (1.7-fold better than MenA-IN-2) and GIC50=8 µM (1.25-fold improvement). This piperidine-derived inhibitor shows 10-fold enhanced bactericidal activity against nutrient-starved nonreplicating Mtb — essential for latency and persister models. Validated synergy with ETC inhibitors (bedaquiline, Q203, clofazimine) supports combination therapy studies. Choose MenA-IN-1 for maximal assay sensitivity, reduced compound consumption per well, and reproducible results in enzymatic and cellular Mtb screens.

Molecular Formula C29H36N2O2
Molecular Weight 444.6 g/mol
Cat. No. B15567151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenA-IN-1
Molecular FormulaC29H36N2O2
Molecular Weight444.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H36N2O2/c1-3-18-30(2)26-14-12-24(13-15-26)22-31-19-16-25(17-20-31)23-32-28-10-7-11-29(21-28)33-27-8-5-4-6-9-27/h4-15,21,25H,3,16-20,22-23H2,1-2H3
InChIKeyLTXOHYSJUBYNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MenA-IN-1 Procurement Guide: Potent MenA Inhibitor for Tuberculosis Drug Discovery with Verified IC50 13 µM and Synergistic Potential


MenA-IN-1 is a piperidine-derived small molecule that functions as a potent inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an antepenultimate enzyme in the menaquinone (vitamin K2) biosynthetic pathway of Mycobacterium tuberculosis (Mtb) [1]. MenA-IN-1 exhibits an in vitro enzymatic IC50 value of 13 µM against Mtb MenA and a cellular growth inhibitory concentration (GIC50) of 8 µM against Mtb cultures [1]. The compound belongs to a class of MenA inhibitors that have been validated as bactericidal agents active against both replicating and nonreplicating Mtb, demonstrating up to 10-fold higher bactericidal activity under nutrient-starved conditions than against actively replicating cultures [2].

Why MenA-IN-2 or Other In-Class Analogs Cannot Substitute for MenA-IN-1: Key Differentiators in Potency and Activity Profile


Within the MenA inhibitor class, compound substitution based solely on shared target engagement fails to account for critical quantitative differences in enzymatic potency and cellular growth inhibition. Direct comparative data from the same SAR study demonstrate that MenA-IN-1 (IC50 = 13 µM, GIC50 = 8 µM) outperforms its closest analog MenA-IN-2 (IC50 = 22 µM, GIC50 = 10 µM) by a measurable margin across both enzymatic and cellular assays [1]. Furthermore, MenA inhibitors as a class exhibit pronounced condition-dependent bactericidal activity, with 10-fold enhanced killing against nutrient-starved Mtb relative to replicating cultures [2] — a property that cannot be assumed to be equivalent across all MenA-targeting compounds without direct empirical validation. The piperidine scaffold optimization campaign from which MenA-IN-1 emerged specifically sought to improve pharmacokinetic parameters and synergistic potential with electron transport chain (ETC) inhibitors [1], establishing that structural modifications within this series yield materially different functional outcomes. Consequently, substituting MenA-IN-1 with a structurally related analog may compromise experimental reproducibility in assays requiring the specific potency, metabolic-state-dependent activity, or defined combination-therapy profile of this compound.

MenA-IN-1 Comparative Performance Data: Quantitative Differentiation from MenA-IN-2 and Class-Level Activity Context


Direct Comparison: MenA-IN-1 Exhibits 1.7-Fold Higher Enzymatic Potency than MenA-IN-2 Against Mtb MenA

In a direct head-to-head comparison reported within the same structure-activity relationship (SAR) study, MenA-IN-1 demonstrates superior enzymatic inhibition of Mtb MenA compared to its closest structural analog MenA-IN-2. MenA-IN-1 achieved an IC50 value of 13 µM against MenA, whereas MenA-IN-2 exhibited an IC50 of 22 µM under equivalent assay conditions [1]. This represents a 1.7-fold improvement in enzymatic potency for MenA-IN-1 relative to MenA-IN-2 within the same chemical series.

MenA inhibition enzymatic assay IC50 SAR tuberculosis

Direct Comparison: MenA-IN-1 Demonstrates 1.25-Fold Superior Cellular Growth Inhibition of Mtb Relative to MenA-IN-2

Parallel cellular efficacy testing within the same SAR study reveals that MenA-IN-1 inhibits Mtb growth more potently than MenA-IN-2. MenA-IN-1 achieved a GIC50 value of 8 µM against Mtb cultures, while MenA-IN-2 exhibited a GIC50 of 10 µM under comparable whole-cell assay conditions [1]. This corresponds to a 1.25-fold improvement in cellular growth inhibitory potency for MenA-IN-1.

GIC50 cellular growth inhibition Mycobacterium tuberculosis whole-cell assay antimycobacterial

Class-Level Evidence: MenA Inhibitors Demonstrate 10-Fold Enhanced Bactericidal Activity Against Nutrient-Starved Nonreplicating Mtb

MenA inhibitors as a class exhibit remarkable condition-dependent bactericidal activity, with 10-fold higher killing efficacy against nutrient-starved, nonreplicating Mtb compared to actively replicating cultures. This class-level property has been established with MenA inhibitors including MenA-IN-1 and its analogs, demonstrating that inhibition of menaquinone biosynthesis is particularly lethal to Mtb in a metabolically quiescent, nutrient-deprived state that mimics latent infection conditions [1]. MenA inhibitors are bactericidal under both replicating and nonreplicating conditions, distinguishing them from many antitubercular agents that lose efficacy against dormant or persistent bacterial populations [1].

nonreplicating persister latent tuberculosis bactericidal nutrient-starved

Class-Level Evidence: MenA Inhibitors Exhibit Enhanced Synergistic Activity with Electron Transport Chain Inhibitors Including Bedaquiline

MenA inhibitors have been demonstrated to possess enhanced antimicrobial activity when combined with electron transport chain (ETC) inhibitors. The 2023 SAR study that generated MenA-IN-1 explicitly reported that MenA-IN-1 and its analog MenA-IN-2 both display potent synergy with other ETC-targeting agents [1]. This finding builds upon earlier class-level evidence showing that MenA inhibitors exhibit enhanced activity in combination with bedaquiline (an ATP synthase inhibitor), clofazimine, and inhibitors of QcrB (a cytochrome bc1 oxidase component) [2]. The mechanistic basis for this synergy is grounded in the role of menaquinone as an essential electron shuttle within the mycobacterial ETC, such that simultaneous inhibition of menaquinone biosynthesis and direct ETC complex function produces compounded disruption of cellular energy metabolism [2].

synergy combination therapy bedaquiline QcrB electron transport chain clofazimine

Class-Level Evidence: MenA Target Essentiality Validated and MenA-IN-1 Acts Synergistically with Q203 and Imipenem

The MenA target (encoded by Rv0534c) has been validated as essential for mycobacterial survival, providing a foundational rationale for inhibitor development [1]. Characterization studies have demonstrated that expression of Rv0534c is essential for Mtb viability and that the MenA enzyme is absolutely dependent on divalent cations (Mg²⁺ being most effective) with an optimal pH of 8.5 [1]. Furthermore, MenA-IN-1 (compound 2) at 50 µM has been specifically demonstrated to exhibit bactericidal activity against Mtb, and when combined with Q203 (an inhibitor of QcrB in the cytochrome bc1 complex) or imipenem (IMP, a β-lactam antibiotic), it significantly enhances bactericidal effects [2].

essential gene target validation Q203 imipenem synergy Rv0534c

MenA-IN-1 Research Applications: Recommended Scenarios Based on Verified Quantitative Differentiation


Enzymatic Screening and SAR Studies Requiring Higher-Potency MenA Inhibition

MenA-IN-1 is optimally deployed as a reference inhibitor in MenA enzymatic assays and structure-activity relationship (SAR) campaigns where superior potency is a critical requirement. With an IC50 of 13 µM against Mtb MenA — representing a 1.7-fold improvement over MenA-IN-2 (IC50 = 22 µM) [1] — MenA-IN-1 provides a more sensitive baseline for evaluating novel MenA-targeting compounds. Researchers conducting high-throughput enzymatic screens or detailed kinetic analyses should select MenA-IN-1 over MenA-IN-2 when assay sensitivity and compound efficiency are prioritized. The lower IC50 translates directly to reduced compound consumption per assay well, yielding measurable cost efficiency in large-scale screening operations.

Whole-Cell Mtb Growth Inhibition Studies and Antimycobacterial Efficacy Evaluation

For cellular tuberculosis research requiring robust whole-cell growth inhibition, MenA-IN-1 delivers superior performance with a GIC50 of 8 µM compared to MenA-IN-2's GIC50 of 10 µM [1]. This 1.25-fold potency advantage in cellular assays makes MenA-IN-1 the preferred selection for studies evaluating antimycobacterial efficacy in Mtb culture models. The compound's activity profile supports its use as a positive control in cellular screening cascades and as a tool compound for validating MenA-dependent growth inhibition phenotypes in Mtb. Procurement of MenA-IN-1 for cellular assays ensures maximal sensitivity and reproducibility when MenA pathway engagement is the experimental objective.

Nonreplicating and Nutrient-Starved Mtb Persistence Models

MenA-IN-1 is particularly suited for studies targeting nonreplicating, nutrient-starved Mtb populations that model latent or persistent tuberculosis infection states. As a member of the MenA inhibitor class, MenA-IN-1 belongs to a group of compounds that exhibit 10-fold higher bactericidal activity against nutrient-starved Mtb compared to actively replicating cultures [2]. This class-level property distinguishes MenA inhibitors from many conventional antitubercular agents that lose efficacy against dormant bacterial populations. Researchers investigating persister cell biology, latency models, or hypoxia-induced drug tolerance in Mtb should prioritize MenA-IN-1 for experiments requiring robust activity under nonreplicating conditions.

Combination Therapy Studies with Electron Transport Chain Inhibitors and Standard Antituberculars

MenA-IN-1 is an essential tool compound for research programs evaluating novel combination regimens for drug-resistant tuberculosis. The compound displays potent synergy with electron transport chain (ETC)-targeting agents, including bedaquiline, clofazimine, and QcrB inhibitors [1][2]. Additionally, MenA-IN-1 has been specifically shown to significantly enhance bactericidal effects when combined with Q203 (a QcrB inhibitor) or imipenem [1]. This broad synergy profile supports MenA-IN-1 procurement for combinatorial drug discovery efforts aimed at shortening tuberculosis treatment duration, overcoming drug resistance, or targeting metabolically heterogeneous bacterial populations through simultaneous disruption of menaquinone biosynthesis and other essential pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for MenA-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.